
3-(Methylthio)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-1H-indole-5-carbonitrile is an organic compound with a unique structure that includes an indole ring substituted with a methylthio group at the 3-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1H-indole-5-carbonitrile typically involves the introduction of the methylthio and cyano groups onto an indole scaffold. One common method is the reaction of 3-methylthioindole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 3-(Methylsulfinyl)-1H-indole-5-carbonitrile, 3-(Methylsulfonyl)-1H-indole-5-carbonitrile.
Reduction: 3-(Methylthio)-1H-indole-5-amine.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a versatile building block in the synthesis of biologically active molecules. Notable applications include:
- Anticancer Agents : 3-(Methylthio)-1H-indole-5-carbonitrile is utilized in the development of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. These inhibitors can modulate immune responses to enhance the efficacy of cancer therapies .
- Antifungal Agents : The compound serves as a reactant in the enantioselective preparation of antifungal agents, showcasing its utility in combating fungal infections .
- BACE-1 Inhibitors : It is also involved in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide derivatives that act as inhibitors of beta-secretase (BACE-1), a target for Alzheimer's disease treatment .
Organic Synthesis Applications
This compound plays a crucial role in organic synthesis, particularly in the creation of complex heterocyclic compounds:
- Indolyl Alkenes : The compound is used in microwave-enhanced Knoevenagel condensation reactions to prepare indolyl alkenes, which exhibit antibacterial properties. This method improves reaction times and yields .
- Indolecarboxamide Derivatives : It is a key reactant in synthesizing indolecarboxamide derivatives that have shown promise as antitumor agents .
Recent studies have highlighted the biological activity of derivatives synthesized from this compound:
- Antibacterial Activity : Compounds derived from this indole have been evaluated for their antibacterial properties against various pathogens. For instance, certain derivatives demonstrated effective minimum inhibitory concentrations (MIC) against Candida albicans, indicating their potential as antifungal agents .
- Antimycotic Properties : The synthesized substances have also shown moderate activity against fungal strains, suggesting their application in treating fungal infections .
Case Studies and Research Findings
Several research studies have documented the synthesis and evaluation of compounds based on this compound:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole ring and functional groups. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the cyano group can engage in polar interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
3-(Methylthio)-1H-indole-5-methanol: Contains a hydroxymethyl group instead of a cyano group.
3-(Methylthio)-1H-indole-5-boronic acid: Features a boronic acid group at the 5-position.
Uniqueness
3-(Methylthio)-1H-indole-5-carbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(Methylthio)-1H-indole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its indole structure, which is known for various bioactive properties. The methylthio group enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. A study evaluating various indole derivatives showed that compounds with similar structures to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 36.5 to 211.5 µM .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | Bacteria Tested | MIC (µM) |
---|---|---|
This compound | S. aureus | TBD |
Compound 5d | E. coli | 37.9–113.8 |
Compound 5g | L. monocytogenes | TBD |
Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. A recent investigation into structurally related compounds revealed that they exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 33 nM, indicating strong antiproliferative activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 (nM) |
---|---|---|
This compound | MCF-7 | TBD |
Compound 9q | MDA-MB-231 | 23–33 |
Compound 10p | A549 | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, studies suggest that indole derivatives can inhibit tubulin polymerization, which is crucial for mitosis in cancer cells . This mechanism leads to cell cycle arrest and subsequent apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:
-
Case Study: Antimicrobial Efficacy
- A clinical trial assessed the efficacy of an indole derivative similar to this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load compared to standard treatments.
-
Case Study: Anticancer Properties
- In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell death at concentrations as low as 10 nM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Methylthio)-1H-indole-5-carbonitrile, and how can low yields be addressed?
Methodological Answer: A key route involves functionalizing the indole core via nucleophilic substitution or transition metal-catalyzed reactions. For example, introducing the methylthio group may require thiolation agents like sodium thiomethoxide under controlled pH and temperature. Low yields (e.g., ~32% in related indole-carbonitrile syntheses) often stem from side reactions or purification challenges . To improve efficiency:
- Optimize reaction stoichiometry (e.g., excess methylthiolating reagent).
- Use inert atmospheres to prevent oxidation of sulfur-containing intermediates.
- Replace column chromatography with recrystallization or preparative HPLC for polar byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : 1H- and 13C-NMR confirm substituent positions (e.g., methylthio at C3, carbonitrile at C5). The methylthio group appears as a singlet (~δ 2.5 ppm), while indole protons show characteristic splitting .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10H7N2S requires m/z 203.0384). ESI-MS is preferred for detecting polar impurities .
- IR Spectroscopy : CN stretch (~2200 cm−1) and indole N-H stretch (~3400 cm−1) confirm functional groups .
Advanced Research Questions
Q. How can purification challenges due to the compound’s physicochemical properties be mitigated?
Methodological Answer: The methylthio group increases hydrophobicity, complicating aqueous workups. Strategies include:
- Chromatography Optimization : Use gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) with silica gel or reverse-phase C18 columns .
- Recrystallization : Solvent screening (e.g., ethanol/water mixtures) to exploit temperature-dependent solubility.
- Derivatization : Convert to a more crystalline intermediate (e.g., Boc-protected amine) before final deprotection .
Q. What safety precautions are essential when handling the methylthio group in this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (methylthio compounds can cause irritation) .
- Ventilation : Use fume hoods to avoid inhaling volatile sulfur byproducts (e.g., H2S).
- Storage : Under inert gas (N2/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Q. How can reactivity studies of the indole and carbonitrile groups be designed for mechanistic insights?
Methodological Answer:
- Electrophilic Substitution : Probe indole C4/C6 positions using halogenation (e.g., NBS/CH3CN) to assess directing effects of the methylthio and CN groups .
- Nucleophilic Attack on CN : React with Grignard reagents (e.g., MeMgBr) to form ketones, monitored by 1H-NMR loss of CN signal .
- Cross-Coupling : Suzuki-Miyaura reactions at C5 (if CN is replaced with a halide) to evaluate steric/electronic effects of the methylthio group .
Q. What strategies enable regioselective functionalization of the indole ring in this compound?
Methodological Answer:
- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine auxiliaries) to target C2/C4 positions .
- Protection/Deprotection : Temporarily protect the indole NH with a Boc group to direct electrophiles to C3 .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites based on electron density distribution .
Properties
CAS No. |
1416438-98-6 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-methylsulfanyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3 |
InChI Key |
ZJBYBOPBZJVZJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.